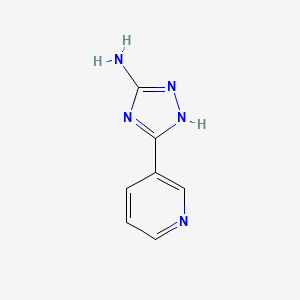

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTVEFNDQUIZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189079 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-27-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and Its Analogs

Disclaimer: Publicly available scientific data for 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS: 35607-27-3) is limited.[1][2] This guide presents a comprehensive overview of the available information for this compound and its closely related structural isomer and tautomer, 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. For comparative purposes, data from the more extensively studied 4-pyridyl isomer is also included to provide a broader context for researchers.

Introduction to 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a fundamental heterocyclic structure in medicinal chemistry and materials science. Compounds incorporating this five-membered ring, which contains three nitrogen atoms, are known for a wide array of biological activities.[3] These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[3][4] The amine and thione-substituted derivatives, in particular, are subjects of significant research interest due to their potential as therapeutic agents and their utility as versatile synthons for more complex molecules.[5][6][7]

Physicochemical Properties

Quantitative data for the target compound is sparse. The following tables summarize the available physicochemical properties for its closely related thiol tautomer and the pyridin-4-yl isomer. This comparative presentation allows for property estimation and highlights key structural differences.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 35607-27-3 | C₇H₇N₅ | Not Available |

| 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol | 78027-00-6 | C₇H₇N₅S | 193.23[9] |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 36209-51-5 | C₇H₇N₅S | 193.23[5][10] |

Table 2: Physicochemical Data

| Compound Name | Melting Point (°C) | pKa (Predicted) | Appearance |

| 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol | Not Available | Not Available | White solid[9] |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 250 - 260[5][10][11] | 7.49 ± 0.20[10] | Light cream solid[5] |

Synthesis and Experimental Protocols

While a specific protocol for the title amine was not found, a detailed synthesis for its thiol analog, 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol, is available. Triazole derivatives of this nature are commonly synthesized via the cyclization of thiosemicarbazide precursors or through the conversion of oxadiazole thiols.[7][12]

Experimental Protocol: Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol [9]

This protocol follows a two-step process starting from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.

-

Step A: Intermediate Preparation

-

The synthesis of the starting material, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, is implied as the precursor.

-

-

Step B: Preparation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

To a 250mL round-bottom flask, add 8.75g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, 20.95g (334.8 mmol) of 80% hydrazine hydrate, and 100mL of absolute ethanol.

-

Heat the mixture under reflux for 12 hours.

-

After cooling to room temperature, remove the solvent via rotary evaporation.

-

To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Collect the precipitate by filtration.

-

Recrystallize the solid from ethanol and dry to yield 8.41g of a white solid (78% yield).

-

References

- 1. 35607-27-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol 98 14910-06-6 [sigmaaldrich.com]

- 9. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 10. 4-AMINO-5-(4-PYRIDYL)-4 H-1,2,4-TRIAZOLE-3-THIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS Number: 35607-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound belonging to the 1,2,4-triazole class, a scaffold of significant interest in medicinal chemistry. Triazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, potential biological activities, and methodologies for its evaluation. Due to the limited publicly available data specific to this compound, this guide also draws upon information from closely related analogues to provide a predictive framework for its potential applications and avenues for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value |

| CAS Number | 35607-27-3 |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CN=C(C=C1)C2=NN=C(N2)N |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

Synthesis

Proposed Synthetic Pathway

The synthesis can be conceptualized as a sequence of reactions to construct the triazole ring and introduce the necessary functional groups.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a related synthesis)

Step 1: Synthesis of Nicotinoyl Hydrazide

-

To a solution of nicotinic acid (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Potassium 3-nicotinoyldithiocarbazate

-

Dissolve nicotinoyl hydrazide (1 eq.) in a solution of potassium hydroxide (1.1 eq.) in absolute ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 eq.) dropwise while stirring.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium salt is filtered, washed with cold ether, and dried.

Step 3: Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

Suspend potassium 3-nicotinoyldithiocarbazate (1 eq.) in water.

-

Add hydrazine hydrate (2 eq.) and reflux the mixture for 6-8 hours.

-

Monitor the evolution of hydrogen sulfide gas.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole-thiol.

Step 4: Synthesis of this compound (Desulfurization)

-

To a solution of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 eq.) in a suitable solvent (e.g., ethanol or isopropanol), add a suspension of Raney Nickel (a catalyst for desulfurization).

-

The reaction mixture is refluxed for several hours.

-

Monitor the reaction by TLC.

-

After completion, the catalyst is filtered off through a celite bed.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Potential Biological Activities and Evaluation

While specific biological data for this compound is scarce, the broader class of 1,2,4-triazoles is well-documented for its diverse pharmacological effects. The following sections outline potential activities and the experimental protocols to assess them.

Antimicrobial Activity

Many 1,2,4-triazole derivatives exhibit potent activity against a range of bacteria and fungi.

3.1.1. Predicted Antimicrobial Targets Based on related compounds, potential microbial targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

3.1.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth within a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several clinically used anticancer agents.

3.2.1. Predicted Anticancer Mechanism Potential mechanisms of action include the inhibition of kinases, topoisomerases, or the induction of apoptosis.

Caption: A potential mechanism of anticancer activity.

3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition

The triazole ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues, leading to enzyme inhibition.

3.3.1. Potential Enzyme Targets Based on the structure, potential targets could include kinases, phosphatases, or metalloenzymes.

3.3.2. Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibition Assay: In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the enzyme, buffer, and various concentrations of the inhibitor (test compound).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Monitoring Reaction Progress: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a spectrophotometer or fluorometer.

-

Data Analysis: Determine the initial reaction rates at different inhibitor concentrations and calculate the IC50 or Ki value.

Quantitative Data

As of the last update, specific quantitative biological data (e.g., MIC, IC50, Ki) for this compound is not available in peer-reviewed literature. The following table presents a hypothetical structure for the presentation of such data once it becomes available through future research.

Table 1: Hypothetical Biological Activity Data

| Activity | Target | Assay | Result (e.g., IC50, MIC) |

| Anticancer | MCF-7 cell line | MTT Assay | [Data not available] |

| Antibacterial | S. aureus | MIC Assay | [Data not available] |

| Enzyme Inhibition | Kinase X | Kinase Assay | [Data not available] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant 1,2,4-triazole family. Based on the extensive research on related compounds, it is plausible that this compound possesses valuable biological activities. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its antimicrobial, anticancer, and enzyme inhibitory properties. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent. The experimental protocols and predictive frameworks provided in this guide offer a solid foundation for initiating such investigations.

References

A Technical Guide to the Spectroscopic Characterization of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of analogous structures. Detailed experimental protocols for acquiring this data are also provided to facilitate its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the known chemical shifts and fragmentation patterns of similar pyridinyl and aminotriazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | s | 1H | Pyridine C2-H |

| ~8.6 - 8.8 | d | 1H | Pyridine C6-H |

| ~8.0 - 8.2 | d | 1H | Pyridine C4-H |

| ~7.4 - 7.6 | dd | 1H | Pyridine C5-H |

| ~5.5 - 6.5 | br s | 2H | -NH₂ |

| ~12.0 - 13.0 | br s | 1H | Triazole N4-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | Triazole C3 |

| ~150 - 155 | Triazole C5 |

| ~150 - 152 | Pyridine C6 |

| ~147 - 149 | Pyridine C2 |

| ~135 - 138 | Pyridine C4 |

| ~125 - 128 | Pyridine C3 |

| ~123 - 125 | Pyridine C5 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and triazole) |

| 3150 - 3000 | Medium | C-H stretching (aromatic) |

| 1650 - 1600 | Medium | C=N stretching (triazole and pyridine) |

| 1600 - 1450 | Medium to Strong | C=C stretching (pyridine ring) |

| 1450 - 1300 | Medium | N-H bending |

| Below 1000 | Medium to Weak | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 161.07 | High | [M+H]⁺ (Monoisotopic Mass: 161.0701) |

| 134 | Medium | [M - HCN]⁺ |

| 105 | Medium | [Pyridine-CN]⁺ |

| 78 | High | [Pyridine]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=N, C=C).

-

Compare the obtained spectrum with the predicted data and spectra of similar compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The addition of a small amount of formic acid (0.1%) can aid in protonation.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Tautomeric forms of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

An In-depth Technical Guide to the Tautomeric Forms of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the prototropic nature of the 1,2,4-triazole ring system, this molecule can exist in several tautomeric forms, which can significantly influence its physicochemical properties, reactivity, and biological activity. This guide outlines the theoretical basis for its tautomerism, presents experimental and computational methodologies for its study, and provides data from closely related structures to serve as a comparative reference.

Theoretical Framework of Tautomerism

The tautomerism of this compound arises from the migration of a proton among the nitrogen atoms of the triazole ring and the exocyclic amino group. This results in several possible tautomers. The principal tautomeric forms are depicted in the diagram below. The relative stability of these tautomers can be influenced by factors such as the electronic nature of the substituents, the solvent, and the solid-state packing forces.[1][2]

Caption: Possible tautomeric forms of this compound.

Experimental Protocols for Tautomer Characterization

The elucidation of the predominant tautomeric form(s) in different states (solid, solution) requires a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, DMF).[3]

-

Data Collection: A suitable crystal is mounted on a diffractometer. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[3][4][5]

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using software such as SHELXS and SHELXL.[3][4] The positions of hydrogen atoms, particularly those on the triazole ring and amino group, are crucial for identifying the tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

Methodology:

-

Sample Preparation: Solutions of the compound are prepared in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

¹H and ¹³C NMR: The chemical shifts of the protons and carbons, especially those of the triazole ring and the amino group, can provide insights into the electronic environment and thus the tautomeric form. The NH protons often exhibit broad signals, and their chemical shifts can be solvent-dependent.

-

¹⁵N NMR: This technique can be particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and protonation status.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of different tautomers and for interpreting experimental data.

Methodology:

-

Geometry Optimization: The geometries of all possible tautomers are optimized using density functional theory (DFT) methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)).[1][6]

-

Energy Calculations: The relative electronic energies and Gibbs free energies of the optimized tautomers are calculated to predict their relative populations in the gas phase.

-

Solvent Effects: The influence of solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.[1]

-

Spectra Simulation: NMR chemical shifts and UV-Vis absorption spectra can be calculated for each tautomer and compared with experimental data to aid in the assignment of the observed species.[1]

Data from Related Compounds

Table 1: Crystallographic Data for Related Triazole Derivatives

| Parameter | 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine[3] | N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide[4] |

| Formula | C₇H₇N₅ | C₈H₈N₆O |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | I4₁/a |

| a (Å) | 7.3863 (6) | 9.5480 (5) |

| b (Å) | 7.9096 (6) | 9.5480 (5) |

| c (Å) | 13.2157 (11) | 21.9570 (9) |

| β (º) | 91.832 (2) | 90 |

| V (ų) | 771.70 (11) | 2001.69 (17) |

| Z | 4 | 8 |

| Predominant Tautomer | 1H-amino | 1H-amino |

Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the tautomeric forms of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

The 1,2,4-Triazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its remarkable metabolic stability, unique physicochemical properties, and capacity to engage in various biological interactions have established it as a "privileged scaffold". This designation stems from its recurring presence in a multitude of clinically successful drugs across diverse therapeutic areas. This technical guide provides a comprehensive overview of the profound biological significance of the 1,2,4-triazole core, with a focus on its applications in antifungal, anticancer, antiviral, and anti-inflammatory drug discovery.

Antifungal Activity: A Paradigm of Targeted Inhibition

The most prominent success of the 1,2,4-triazole core lies in the development of azole antifungal agents, which have revolutionized the treatment of systemic fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

1,2,4-triazole antifungals exert their effect by potently inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1][3] The N4 nitrogen of the triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[4] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane and inhibiting growth.[5]

Figure 1: Mechanism of action of 1,2,4-triazole antifungal agents.

Quantitative Data: Antifungal Activity

The in vitro efficacy of 1,2,4-triazole derivatives against various fungal pathogens is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Triazole Alcohols | Candida spp. (fluconazole-susceptible) | 0.063–1 | [6] |

| Triazole Alcohols | Candida spp. (fluconazole-resistant) | Active (specific values vary) | [6] |

| Thiazolo[4,5-d]pyrimidine-Triazole Hybrids | Various Fungi | 0.06–32 | [6] |

| Bis-1,2,4-triazole Derivatives | B. proteus | 0.5 | [7] |

| Vinyl-1,2,4-triazole Derivatives | Various Fungi | 0.02–0.52 mM | [5] |

| 1,2,4-Triazolium Derivatives | Various Fungi | 1.05–8.38 µM | [3] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is a standard procedure for determining the MIC of an antifungal agent.

1. Preparation of Antifungal Stock Solution:

-

Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a range of desired concentrations.[8][9]

-

Include a drug-free well for growth control and a medium-only well for sterility control.[9]

3. Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum in RPMI 1640 medium to the final required concentration (e.g., 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts).[8]

4. Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[9]

5. Determination of MIC:

-

Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[10]

Figure 2: Experimental workflow for broth microdilution assay.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The 1,2,4-triazole scaffold is a versatile pharmacophore in the design of novel anticancer agents, targeting various hallmarks of cancer.

Mechanisms of Action

1,2,4-triazole derivatives exhibit a range of anticancer mechanisms, including:

-

Kinase Inhibition: Many 1,2,4-triazole compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[11] This includes kinases such as c-Met, VEGFR-2, EGFR, BRAF, and p38 MAP kinase.[2][12][13][14]

-

Aromatase Inhibition: Non-steroidal aromatase inhibitors like letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer. They block the synthesis of estrogens, which fuel the growth of these tumors.

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[15]

-

Modulation of Signaling Pathways: These compounds can modulate key signaling pathways implicated in cancer, such as the MAPK/NF-κB and Wnt/β-catenin pathways.[16][17]

Figure 3: Inhibition of key anticancer signaling pathways by 1,2,4-triazole derivatives.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Propane-1-one Derivatives (e.g., 7e) | MCF-7 (Breast) | 4.7 | [18] |

| Propane-1-one Derivatives (e.g., 7e) | HeLa (Cervical) | 2.9 | [18] |

| Butane-1,4-dione Derivatives (e.g., 10a) | MCF-7 (Breast) | 6.43 | [18] |

| Butane-1,4-dione Derivatives (e.g., 10a) | HeLa (Cervical) | 5.6 | [18] |

| Triazole Pyridine Derivatives (TP1-TP7) | B16F10 (Melanoma) | 41.12 - 61.11 | [19] |

| Coumarin-triazole Hybrids | BT-20 (Breast) | 3.1 - 37.9 | [7] |

| Hydrazide-hydrazones (e.g., 58a) | PC-3 (Prostate) | 26.0 | [7] |

| Diarylurea Derivatives (e.g., 62i) | HT-29 (Colon) | 0.90 | [7] |

| Triazolo[4,3-b][1][3][6][20]tetrazine (64) | Bewo (Choriocarcinoma) | 1.30 | [2] |

| Triazolo-linked Bis-indolyl Conjugates (4c) | MCF-7 (Breast) | 7.4 | [21] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

2. Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-triazole test compounds in cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

3. MTT Addition and Incubation:

-

Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20][22] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

4. Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

5. Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[20]

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Antiviral and Anti-inflammatory Activities

The versatility of the 1,2,4-triazole core extends to the development of antiviral and anti-inflammatory agents.

Antiviral Activity

Ribavirin, a well-known broad-spectrum antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety.[17] Numerous other 1,2,4-triazole derivatives have been synthesized and evaluated for their antiviral properties against a range of viruses, including HIV, influenza, and Chikungunya virus.[2][10][13]

| Compound Class | Virus | EC50 | Reference |

| Sulfanyltriazoles (IIIa) | HIV-1 | 182 nM | [10] |

| Sulfanyltriazoles (IIIc) | HIV-1 | 24 nM | [10] |

| Ribavirin | Chikungunya virus (BRA/RJ/18) | 2.4 µM | [2] |

Anti-inflammatory Activity

1,2,4-triazole derivatives have demonstrated significant anti-inflammatory potential through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[8][23] Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines and influence signaling pathways like MAPK/NF-κB.[16]

| Compound Class | Target | IC50 (µM) | Reference |

| Schiff Bases (derivative 4) | COX-1 | 117.8 | [24] |

| Schiff Bases (derivative 4) | COX-2 | 1.76 | [24] |

| Triazole-pyrazole Hybrids (18a) | COX-1 | 5.23 | [8] |

| Triazole-pyrazole Hybrids (18a) | COX-2 | 0.55 | [8] |

| Diaryl-1,2,4-triazoles (21a) | COX-1 | 9.15 | [24] |

| Diaryl-1,2,4-triazoles (21a) | COX-2 | 2.13 | [24] |

| Triazole-based Benzothiazole-2-amines (4f) | p38α MAP kinase | 0.036 | [14] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

1. Enzyme and Substrate Preparation:

-

Prepare solutions of purified COX-1 and COX-2 enzymes, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the enzyme's natural substrate, arachidonic acid.[15]

2. Reaction Setup:

-

In a 96-well plate, add buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the 1,2,4-triazole test compound or a reference inhibitor (e.g., celecoxib, indomethacin).[14]

3. Incubation and Reaction Initiation:

-

Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

4. Detection:

-

The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase activity of COX then reduces PGG2 to PGH2, which is accompanied by the oxidation of the colorimetric substrate.

-

Monitor the appearance of the oxidized substrate by measuring the absorbance at a specific wavelength (e.g., 590 nm).[15]

5. Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Synthesis of Key 1,2,4-Triazole-Containing Drugs

The synthesis of drugs containing the 1,2,4-triazole core often involves the construction of a key intermediate that is then coupled with the triazole ring.

Synthesis of Fluconazole

A common synthetic route to fluconazole involves a Friedel-Crafts acylation followed by nucleophilic substitution with 1,2,4-triazole and subsequent epoxide formation and ring-opening.[5][25]

Synthesis of Letrozole and Anastrozole

The synthesis of these aromatase inhibitors typically involves the reaction of a substituted benzyl halide with the sodium salt of 1,2,4-triazole.[1][3][4]

Conclusion

The 1,2,4-triazole core continues to be a highly valuable scaffold in medicinal chemistry, with its presence in a wide array of clinically important drugs. Its ability to serve as a pharmacophore for diverse biological targets underscores its significance in the ongoing quest for novel and effective therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of 1,2,4-triazole derivatives will undoubtedly lead to the discovery of the next generation of drugs to combat a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 7. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 23. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lanosterol 14 alpha-demethylase - Wikiwand [wikiwand.com]

- 25. researchgate.net [researchgate.net]

The Discovery and Therapeutic Potential of Pyridinyl-Substituted Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and therapeutic applications of pyridinyl-substituted triazoles. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This document will focus on key therapeutic areas where these compounds have shown promise, including the inhibition of p38 MAP kinase and activin-like kinase 5 (ALK5), as well as their role as antifungal agents. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways are provided to support further research and development in this field.

Introduction to Triazoles and the Significance of the Pyridinyl Moiety

The story of triazoles in chemistry began in 1885 with their first synthesis by Bladin.[1] These five-membered heterocyclic rings containing three nitrogen atoms have since become a cornerstone in the development of a wide array of therapeutic agents. The inclusion of a pyridine ring, a common scaffold in over 7,000 pharmaceutical drugs, further enhances the therapeutic potential of the triazole core.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. This guide delves into specific classes of pyridinyl-substituted triazoles that have emerged as promising drug candidates.

Pyridinyl-Substituted Triazoles as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that triggers the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5] Consequently, inhibitors of p38 MAP kinase are actively being investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[4][5] Pyridinyl-substituted imidazoles were among the first potent inhibitors discovered, and subsequent research has shown that replacing the imidazole ring with a triazole can maintain or even enhance this inhibitory activity.[4]

Synthesis of Pyridinyl-Triazole p38 MAP Kinase Inhibitors

A general synthetic route to 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, a class of p38 MAP kinase inhibitors, is outlined below.[1][4]

Experimental Protocol: Synthesis of 5-Alkylthio-1-aryl-2-(4-pyridinyl) triazoles[5]

Step 1: Synthesis of 1-(4-Pyridinylcarbonyl)-2-(arylaminothiocarbonyl) hydrazine (3a, b)

-

To a solution of pyridine-4-carboxylic acid hydrazide (1.5 mmol) in ethanol (5 mL), add the appropriate arylisothiocyanate (1.5 mmol) dropwise.

-

Stir the resulting mixture for 24 hours.

-

Filter the precipitate and recrystallize from ethanol to yield the thiourea derivative.

Step 2: Synthesis of 1-Aryl-5-mercapto-2-(4-pyridinyl)triazoles (4a, b)

-

Reflux the thiourea derivative from Step 1 in a saturated aqueous solution of sodium carbonate overnight.

-

After cooling, neutralize the reaction mixture to precipitate the triazole.

-

Filter and dry the product.

Step 3: Synthesis of 5-Alkylthio-1-aryl-2-(4-pyridinyl)triazoles (5a-d)

-

Dissolve the mercapto-triazole from Step 2 (14.5 mmol) in methanol (200 mL).

-

Add 1N sodium hydroxide until a clear solution is obtained.

-

Slowly add the corresponding alkyl iodide (15.3 mmol).

-

Stir the reaction mixture until completion, then isolate and purify the final product.

Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway

Pyridinyl-substituted triazole inhibitors of p38 MAP kinase act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme.[4] This prevents the phosphorylation of downstream targets, thereby blocking the inflammatory signaling cascade.

Structure-Activity Relationship (SAR)

The inhibitory potency of pyridinyl-substituted triazoles against p38 MAP kinase is influenced by the nature of the substituents on the triazole and aryl rings. The following table summarizes the IC50 values for a series of these compounds.

| Compound | R1 (Aryl) | R2 (Alkyl) | p38 Phosphorylation Inhibition (%) at 1 µM | p38 Phosphorylation Inhibition (%) at 10 µM |

| 5a | Phenyl | Methyl | - | - |

| 5b | Phenyl | Ethyl | - | - |

| 5c | 4-Fluorophenyl | Methyl | Significant Inhibition | Significant Inhibition |

| 5d | 4-Fluorophenyl | Ethyl | Significant Inhibition | Significant Inhibition |

| SB202190 | (Standard) | - | Significant Inhibition | Significant Inhibition |

| Data extracted from a study by Hadizadeh et al., where significant inhibition was comparable to the standard SB202190.[1][4] |

Experimental Protocol: p38 MAP Kinase Inhibition Assay (ELISA)[1][2][7]

This protocol outlines a cell-based ELISA to measure the inhibition of p38 phosphorylation.

-

Cell Culture and Treatment:

-

Seed HeLa or a similar cell line in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of the pyridinyl-substituted triazole inhibitor for 1 hour.

-

Stimulate the p38 pathway by adding an activator such as anisomycin for 30 minutes.

-

-

Cell Lysis:

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

ELISA Procedure:

-

Transfer the cell lysates to a microplate pre-coated with a capture antibody for a p38 substrate (e.g., ATF2).

-

Add a detection antibody that recognizes the phosphorylated form of the substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration compared to the untreated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Pyridinyl-Substituted Triazoles as ALK5 Inhibitors

Activin-like kinase 5 (ALK5), also known as transforming growth factor-beta (TGF-β) type I receptor, is a serine/threonine kinase that plays a crucial role in cellular processes such as growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in fibrotic diseases and cancer, making ALK5 an attractive therapeutic target.

Synthesis of Pyridinyl-Triazole ALK5 Inhibitors

The synthesis of 2-pyridinyl-[2][3][6]triazoles as ALK5 inhibitors has been reported, demonstrating the versatility of triazole chemistry in targeting different kinase families.[7]

Experimental Protocol: Synthesis of 2-Pyridinyl-[3][4][8]triazoles[9]

A detailed, step-by-step protocol for the synthesis of a specific series of 2-pyridinyl-[2][3][6]triazoles as ALK5 inhibitors can be found in the cited literature. The general approach often involves a click chemistry reaction between a pyridinyl-azide and a terminal alkyne.

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

Pyridinyl-substituted triazole inhibitors of ALK5 typically function as ATP-competitive inhibitors. They bind to the kinase domain of ALK5, preventing the phosphorylation of its downstream targets, the Smad proteins. This blockade of Smad phosphorylation inhibits the translocation of the Smad complex to the nucleus, thereby preventing the transcription of TGF-β responsive genes.

Structure-Activity Relationship (SAR)

The inhibitory activity of 2-pyridinyl-[2][3][6]triazoles against ALK5 is dependent on the substituents on the triazole and pyridinyl rings. The following table presents the inhibitory activity of a selection of these compounds.

| Compound | R Group | SBE-luciferase activity (%) at 5 µM | p3TP-luciferase activity (%) at 5 µM |

| 8a | Phenyl | 55 | 48 |

| 8b | 4-Fluorophenyl | 39 | 31 |

| 8c | 4-Chlorophenyl | 35 | 28 |

| 8d | 4-Methylphenyl | 25 | 17 |

| SB-431542 | (Standard) | 21 | 12 |

| Data represents the remaining luciferase activity after treatment with the inhibitor, indicating the level of ALK5 inhibition.[7] |

Experimental Protocol: ALK5 Kinase Activity Assay (Luciferase Reporter Assay)[9]

This protocol describes a cell-based luciferase reporter assay to determine the inhibitory activity of compounds on ALK5 signaling.

-

Cell Transfection and Culture:

-

Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a TGF-β responsive promoter (e.g., SBE or p3TP) driving the expression of a luciferase reporter gene.

-

Plate the transfected cells in a 96-well plate and culture overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of the pyridinyl-substituted triazole inhibitors for 1 hour.

-

Stimulate the cells with TGF-β1 to activate the ALK5 signaling pathway.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration relative to the TGF-β1 stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Pyridinyl-Substituted Triazoles as Antifungal Agents

Triazole-based compounds are a major class of antifungal agents used clinically. Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase. The incorporation of a pyridinyl moiety can modulate the antifungal spectrum and potency of these compounds.

Synthesis of Pyridinyl-Triazole Antifungal Agents

The synthesis of pyridinyl-substituted triazoles with antifungal activity often follows established synthetic routes for other triazole-based antifungals, with modifications to introduce the pyridinyl group. For example, analogues of fluconazole, a widely used triazole antifungal, have been synthesized with a pyridine ring replacing one of the triazole rings.[8][9][10][11]

Experimental Protocol: Synthesis of a Fluconazole Analogue with a Pyridine Moiety[10][11][12][13]

The synthesis of these analogues typically involves a multi-step process, which can include the formation of an epoxide intermediate followed by ring-opening with a pyridinyl-substituted nucleophile. Detailed synthetic procedures can be found in the referenced literature.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Pyridinyl-substituted triazoles, like other azole antifungals, inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.

References

- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Synthesis and biological evaluation of novel 2-pyridinyl-[1,2,3]triazoles as inhibitors of transforming growth factor beta 1 type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Potential Biological Targets of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential biological targets of a specific member of this class, 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. While direct experimental data for this particular compound is limited in publicly available literature, this document synthesizes findings from closely related analogs and the broader family of 3,5-disubstituted-1,2,4-triazoles to predict its likely biological activities and molecular targets. This guide provides a comprehensive overview of potential therapeutic applications, summarizes quantitative data from analogous compounds, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in numerous clinically approved drugs and investigational compounds, valued for its metabolic stability and ability to act as a hydrogen bond donor and acceptor. These properties enable 1,2,4-triazole derivatives to interact with a wide range of biological macromolecules, leading to diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2]

The subject of this guide, this compound, combines the versatile 1,2,4-triazole core with a pyridine ring, a common feature in many bioactive molecules that can influence solubility, protein binding, and pharmacokinetic properties. The 3-amino substituent provides a key point for potential hydrogen bonding interactions within enzyme active sites or receptors. This guide explores the potential biological targets of this compound by examining the established activities of its close structural analogs.

Potential Therapeutic Areas and Biological Targets

Based on the biological evaluation of structurally similar compounds, this compound is predicted to have potential applications in several therapeutic areas.

Oncology

The 1,2,4-triazole scaffold is a prevalent feature in many anticancer agents.[1] Analogs of this compound have demonstrated cytotoxic and antiproliferative effects through various mechanisms.

2.1.1. Potential Target: Kinases

Many kinase inhibitors incorporate a pyridinyl-heterocycle motif. For instance, derivatives of a similar scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to be potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling.[3][4] Another related kinase, Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has also been inhibited by pyrazolo[3,4-d]pyrimidine derivatives.[5]

Table 1: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50/IC50) | Reference |

| Compound 6b (a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) | BTK | 1.2 | - | - | [4] |

| Compound 17 (a 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidine) | BTK | 36 | Z138 | < 1 µM | [3] |

| CHMFL-FLT3-122 ((R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone) | FLT3 | 40 | MV4-11 | 22 nM | [5] |

Signaling Pathway: B-Cell Receptor (BCR) Signaling via BTK

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway. Inhibition of BTK can block downstream signals that promote B-cell proliferation and survival, which is a key therapeutic strategy in B-cell malignancies.

Caption: Potential inhibition of the BCR signaling pathway by targeting BTK.

2.1.2. Potential Mechanism: Induction of Methuosis

Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been shown to induce methuosis, a type of non-apoptotic cell death characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes.[6][7]

Table 2: Antiproliferative Activity of Methuosis-Inducing Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 12g | HeLa | > 50 | [6] |

| 12i | HeLa | > 50 | [6] |

| 12n | HeLa | > 50 | [6] |

| 12A | HeLa | > 50 | [6] |

| 12A | MDA-MB-231 | 1.8 ± 0.2 | [6] |

| 12A | A549 | 4.2 ± 0.5 | [6] |

Experimental Workflow: Screening for Methuosis Induction

Caption: Workflow for evaluating the induction of methuosis in cancer cells.

Infectious Diseases

1,2,4-Triazole derivatives are well-established as potent antimicrobial agents. The core structure is found in several antifungal drugs, and various analogs have demonstrated antibacterial and antimycobacterial activity.

2.2.1. Potential Target: Microbial Enzymes

The thiol-substituted analogs of the target compound, such as 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, are known to inhibit key enzymes in microbial pathways.[8] While the exact enzymes are not always specified, targets for other triazole antifungals include lanosterol 14α-demethylase. For antibacterial action, potential targets could include DNA gyrase or dihydrofolate reductase.

Table 3: Antimicrobial Activity of 1,2,4-Triazole Analogs

| Compound | Organism | Activity | Reference |

| Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrid (13 ) | Mycobacterium tuberculosis H37Rv | MIC90 = 3.99 µM | [9] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Bacteria and yeast-like fungi | Promising activity | [10] |

| 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole | Staphylococcus aureus | Active | [10] |

Gout and Hyperuricemia

2.3.1. Potential Target: Xanthine Oxidase

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout. Several 3,5-disubstituted-1,2,4-triazoles have been identified as potent XO inhibitors.[11][12]

Table 4: Xanthine Oxidase Inhibitory Activity of 1,2,4-Triazole Analogs

| Compound | IC50 (µM) | Reference |

| 1h (a 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative) | 0.16 | [11] |

| 1k (a 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative) | 6.7 | [12] |

Signaling Pathway: Purine Metabolism and Uric Acid Production

Caption: Inhibition of uric acid production by targeting xanthine oxidase.

Other Potential Targets

Based on the activities of various triazole derivatives, other potential targets for this compound could include:

-

Tyrosinase: Involved in melanin production, making it a target for hyperpigmentation disorders.[13]

-

Carbonic Anhydrase: A target for diuretics, anti-glaucoma agents, and some anticancer drugs.[14]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Targets for the treatment of Alzheimer's disease.[15]

-

α-Glucosidase: A target for the management of type 2 diabetes.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the validation of potential biological targets. Below are generalized methods based on the cited literature for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the kinase and the test compound or vehicle control (DMSO). c. Incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding the substrate and ATP mixture. e. Incubate for a specific duration (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

-

Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 or IC50 value from the dose-response curve.

Xanthine Oxidase Inhibition Assay

-

Reagents and Materials: Xanthine oxidase enzyme, xanthine (substrate), phosphate buffer, and the test compound.

-

Procedure: a. In a UV-transparent 96-well plate, add buffer, xanthine, and the test compound at various concentrations. b. Pre-incubate the mixture for a few minutes. c. Initiate the reaction by adding xanthine oxidase. d. Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is not yet available in the public domain, a comprehensive analysis of its structural analogs strongly suggests a high potential for bioactivity across several therapeutic areas. The most promising potential targets include various kinases (such as BTK and FLT3), xanthine oxidase, and microbial enzymes. Furthermore, the possibility of it inducing non-apoptotic cell death pathways like methuosis presents an intriguing avenue for anticancer research.

Future research should focus on the synthesis and direct biological evaluation of this compound. A broad initial screening against panels of kinases, microbial strains, and other relevant enzymes would be a logical first step. Subsequent hit validation and optimization could then be pursued to develop novel therapeutic agents. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to embark on the exploration of this promising compound.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 5. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 35607-27-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Profile of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine, identified by its CAS number 35607-27-3, is a heterocyclic organic compound featuring a pyridine ring attached to a 1,2,4-triazole core with an amino substituent.[1][2][3] Compounds within the triazole class are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, antifungal, and anticancer properties.[4][5] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters critically influence its formulation, delivery, and in vivo performance.

This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound based on its chemical structure and the known characteristics of similar triazole derivatives. Due to the limited availability of direct experimental data in publicly accessible literature, this document also furnishes detailed experimental protocols for the systematic determination of its solubility and stability, empowering researchers to generate precise and reliable data.

Predicted Physicochemical Properties

The chemical structure of this compound, which contains a polar triazole ring, a pyridine ring, and an amino group, suggests a propensity for hydrogen bonding and polar interactions. These features are expected to govern its solubility and stability characteristics.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The presence of nitrogen atoms in both the triazole and pyridine rings, along with the amino group, allows for the formation of hydrogen bonds with protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amino and heterocyclic nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating dissolution in protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents and their ability to accept hydrogen bonds would favor the dissolution of the polar compound. Many triazole derivatives are soluble in DMSO.[6] |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the molecule is expected to result in poor solvation by non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | While slightly polar, these solvents are generally less effective at solvating highly polar compounds with strong hydrogen bonding capabilities. |

The pH of the aqueous medium is expected to have a significant impact on the solubility of this compound due to the presence of the basic pyridine and amino groups. In acidic conditions, these groups will be protonated, forming salts that are generally more water-soluble. Conversely, in basic conditions, the compound will exist in its free base form, which is expected to be less soluble in water.

Predicted Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation. The triazole ring itself is a stable aromatic system. However, the overall stability can be influenced by various environmental factors.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Rationale |

| Thermal | Likely stable at ambient temperatures. | Triazole rings are generally thermally stable. High temperatures, however, may lead to decomposition. |

| Photolytic | Potentially susceptible to degradation. | Aromatic and heterocyclic compounds can be sensitive to UV light, which may induce photochemical reactions. |

| Acidic (Hydrolysis) | Potentially susceptible to degradation under strong acidic conditions and elevated temperatures. | While the triazole ring is relatively stable, extreme pH and heat can promote hydrolysis. |

| Basic (Hydrolysis) | Likely more stable than under acidic conditions. | The electron-rich nature of the rings may offer some protection against nucleophilic attack under basic conditions, though strong bases and heat can still cause degradation. |

| Oxidative | Potentially susceptible to oxidation. | The amino group and the nitrogen atoms in the rings could be susceptible to oxidation by strong oxidizing agents. |

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer solutions of varying pH, ethanol, methanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent or buffer.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the concentration of the saturated solution.

-

References

An In-depth Technical Guide to 3-amino-5-(pyridin-3-yl)-1,2,4-triazole Derivatives for Researchers and Drug Development Professionals